3lambda6-Thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride
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Overview
Description
3lambda6-Thia-7-azabicyclo[331]nonane-3,3-dione hydrochloride is a heterocyclic compound with a unique bicyclic structureThe compound is characterized by its molecular formula C7H14ClNO2S and a molecular weight of 211.71 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3lambda6-Thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride typically involves multicomponent reactions. One common method is the double condensation of two units of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This reaction is carried out under controlled conditions to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is usually produced in a powder form and stored at room temperature .
Chemical Reactions Analysis
Types of Reactions
3lambda6-Thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Scientific Research Applications
3lambda6-Thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3lambda6-Thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
9,9-Difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride: This compound has similar structural features but includes fluorine atoms, which may alter its chemical and biological properties.
3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dioxide hydrochloride: Another related compound with slight variations in its chemical structure.
Uniqueness
3lambda6-Thia-7-azabicyclo[331]nonane-3,3-dione hydrochloride is unique due to its specific bicyclic structure and the presence of both sulfur and nitrogen atoms
Biological Activity
3λ6-Thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride is a bicyclic compound notable for its unique structure that incorporates sulfur and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of antiprotozoal and other therapeutic applications. Understanding its biological activity is crucial for exploring its potential uses in pharmacology.
Chemical Structure and Properties
The molecular formula of 3λ6-Thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride is C7H14ClNO2S with a molecular weight of approximately 175.25 g/mol . The compound's structure allows for various interactions with biological macromolecules, influencing its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C7H14ClNO2S |
Molecular Weight | 175.25 g/mol |
CAS Number | 1690425-28-5 |
Biological Activity | Antiprotozoal, potential enzyme modulation |
Antiprotozoal Activity
Recent studies have highlighted the antiprotozoal properties of compounds related to the azabicyclo-nonane family, which includes 3λ6-Thia-7-azabicyclo[3.3.1]nonane derivatives. These compounds have shown significant activity against protozoan parasites such as Plasmodium falciparum and Trypanosoma brucei.
Case Studies
-
Activity Against P. falciparum :
- A series of fused hybrids incorporating azabicyclo-nonanes demonstrated submicromolar activity against the P. falciparum NF54 strain, with IC50 values ranging from 0.023 to 0.694 µM depending on the specific substitutions on the bicyclic structure .
- The most active compounds were noted to have specific substitutions that enhanced their interaction with biological targets.
- Activity Against T. brucei :
The precise mechanisms by which 3λ6-Thia-7-azabicyclo[3.3.1]nonane hydrochloride exerts its biological effects are still under investigation; however, it is believed that these compounds may interact with specific enzymes or receptors, potentially modulating their activity and influencing cellular pathways.
Structural Variants and Their Activities
Research has also identified several structural variants of azabicyclo-nonanes that exhibit differing biological activities:
Compound Name | Structure Features | Biological Activity |
---|---|---|
7-Benzyl-9-hydroxy-3λ6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione | Contains hydroxyl group enhancing hydrogen bonding | Notable anti-arrhythmic properties |
2-Azabicyclo[3.2.2]nonane derivatives | Variations in nitrogen positioning | Significant antiplasmodial activity |
Hybrid Compounds with Pyrimidine Moieties | Combination of different pharmacophores | Enhanced selectivity against resistant strains |
Properties
IUPAC Name |
3λ6-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c9-11(10)4-6-1-7(5-11)3-8-2-6;/h6-8H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRNAFRPSPLHOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1CS(=O)(=O)C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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